

Comparing catalytic activity of different iridium precursors

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Compound of Interest

Compound Name: Ammonium hexachloroiridate(IV)

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A Comparative Guide to Iridium Precursors in Catalysis

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate iridium precursor is a critical decision in the development of efficient and selective catalytic processes. The precursor's oxidation state, ligand sphere, and stability significantly influence the formation of the active catalytic species, thereby dictating the overall performance of the reaction. This guide provides an objective comparison of the catalytic activity of various common iridium precursors, supported by experimental data, detailed protocols, and visual representations of key processes to aid in your research and development endeavors.

Performance Data of Iridium Precursors

The catalytic performance of an iridium precursor is highly dependent on the specific reaction, substrate, and ligand used. The following table summarizes quantitative data from various studies, highlighting the performance of different iridium precursors in key catalytic transformations.

Catalytic Reaction	Iridium Precursor	Ligand/Support	Substrate	Yield (%)	ee (%)	TON	TOF (h ⁻¹)
Asymmetric Hydrogenation							
Asymmetric Hydrogenation of Ketones	-- INVALID-LINK--	Chiral P,N,O-type ligand	Acetophenone derivatives	High	up to 98	up to 200,000	-
Asymmetric Hydrogenation of Enones	-- INVALID-LINK--	Chiral N,P ligands	Conjugated enones	Good to High	up to 99	-	-
Asymmetric Hydrogenation of Imines	-- INVALID-LINK--	Chiral Phosphine Ligands	N-aryl imines	-	Excellent	-	-
C-H Activation/Borylation							
C-H Borylation of Arenes	-- INVALID-LINK--	dtbpy	Arenes	High	-	>10,000	-

C-H Borylation of Heteroarenes	-- INVALID-LINK--	tmphen	Heteroarenes	Higher than dtbpy	-	-	-
ortho-C-H Borylation	-- INVALID-LINK--	Chiral boryl ligands	Carbocyclic compounds	Good	High	-	-
Allylic Amination							
Asymmetric Allylic Amination	-- INVALID-LINK--	Phosphoramidite ligand	Cinnamyl acetate	95	96	-	-
Regiocontrolled Allylic Amination	-- INVALID-LINK--	-	Dienyl/Tri-enyl allylic alcohols	High	up to 99	-	-

TON: Turnover Number; TOF: Turnover Frequency; ee: enantiomeric excess; COD: 1,5-cyclooctadiene; py: pyridine; dtbpy: 4,4'-di-tert-butylbipyridine; tmphen: 3,4,7,8-tetramethylphenanthroline.

Experimental Protocols

Reproducible evaluation of catalyst performance is paramount. Below are generalized protocols for common iridium-catalyzed reactions.

Protocol 1: General Procedure for Homogeneous Iridium-Catalyzed Asymmetric Hydrogenation

This protocol outlines a typical workflow for evaluating the performance of different iridium precursors in the asymmetric hydrogenation of a prochiral ketone.

1. Catalyst Pre-formation (in situ):

- In a glovebox or under an inert atmosphere (Nitrogen or Argon), charge a dry Schlenk flask with the iridium precursor (e.g., --INVALID-LINK--, 0.5-1 mol%) and the chiral ligand (e.g., chiral phosphine-oxazoline ligand, 1.1-2.2 mol%).
- Add a degassed solvent (e.g., dichloromethane or isopropanol).
- Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.

2. Reaction Setup:

- To the flask containing the pre-formed catalyst, add the prochiral ketone substrate (1.0 equivalent).
- If required, add a base (e.g., t-BuOK) or an additive.
- Seal the Schlenk flask, and purge with hydrogen gas (3-4 cycles).
- Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 bar).

3. Reaction Monitoring and Work-up:

- Stir the reaction mixture at the desired temperature for the specified time (typically 12-24 hours).
- Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Upon completion, carefully vent the hydrogen pressure.
- Concentrate the reaction mixture under reduced pressure.

4. Analysis:

- Purify the crude product by flash column chromatography on silica gel.
- Determine the yield of the isolated product.
- Determine the enantiomeric excess (ee) of the chiral alcohol product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.[\[1\]](#)

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation

This protocol describes a typical procedure for the borylation of an aromatic C-H bond.

1. Reaction Setup:

- In a glovebox, combine the iridium precursor (e.g., --INVALID-LINK--, 0.5-2 mol%), the ligand (e.g., dtbpy, 1-4 mol%), and the boron source (e.g., B₂pin₂, 1.1-1.5 equivalents) in a dry reaction vessel.
- Add the aromatic substrate (1.0 equivalent) and an anhydrous, degassed solvent (e.g., THF or octane).

2. Reaction Conditions:

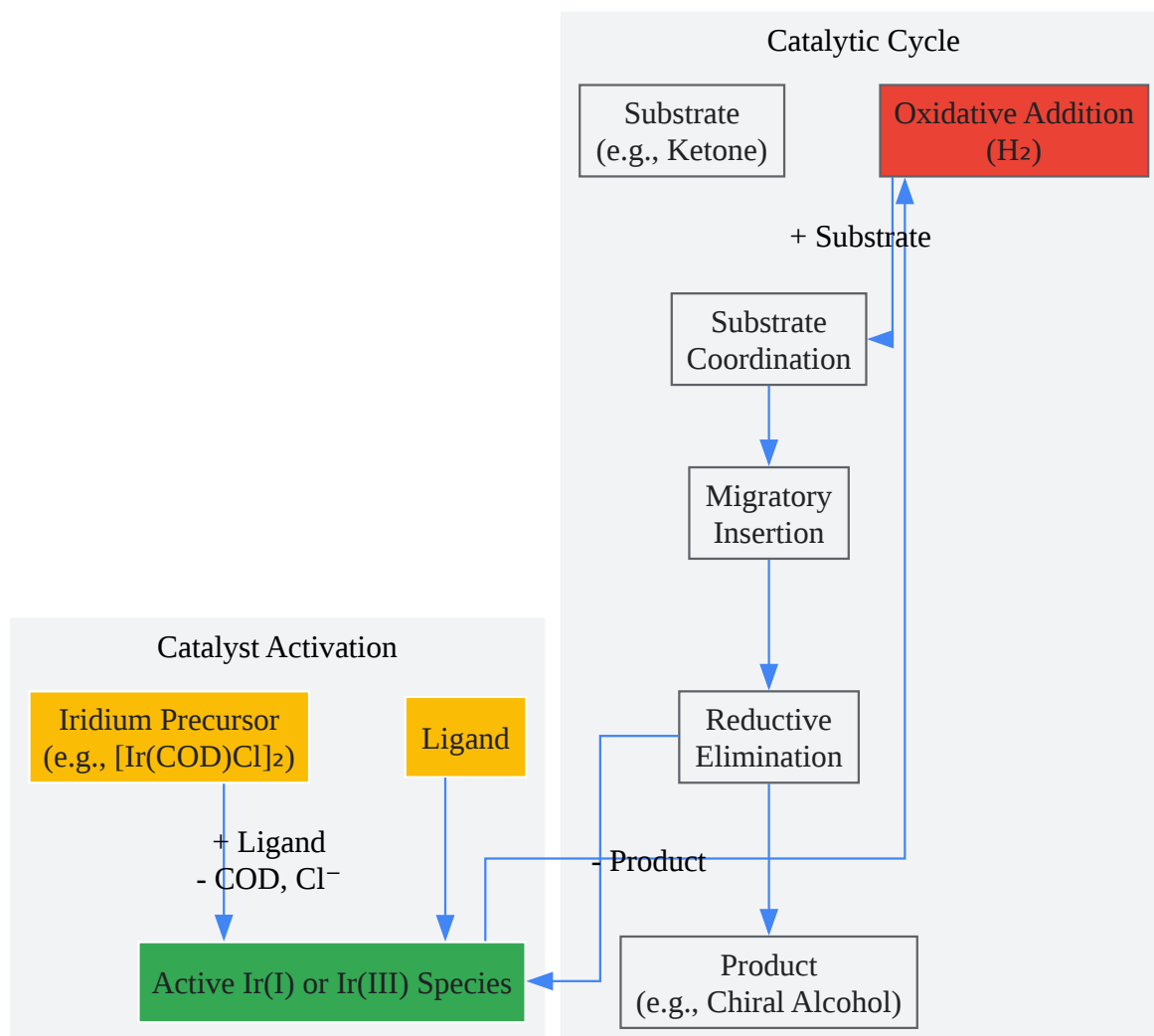
- Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C).
- Stir for the specified reaction time, monitoring progress by GC-MS or NMR spectroscopy.

3. Work-up and Analysis:

- After cooling to room temperature, concentrate the reaction mixture.
- The crude product can be purified by column chromatography or recrystallization.
- Characterize the product and determine the yield.

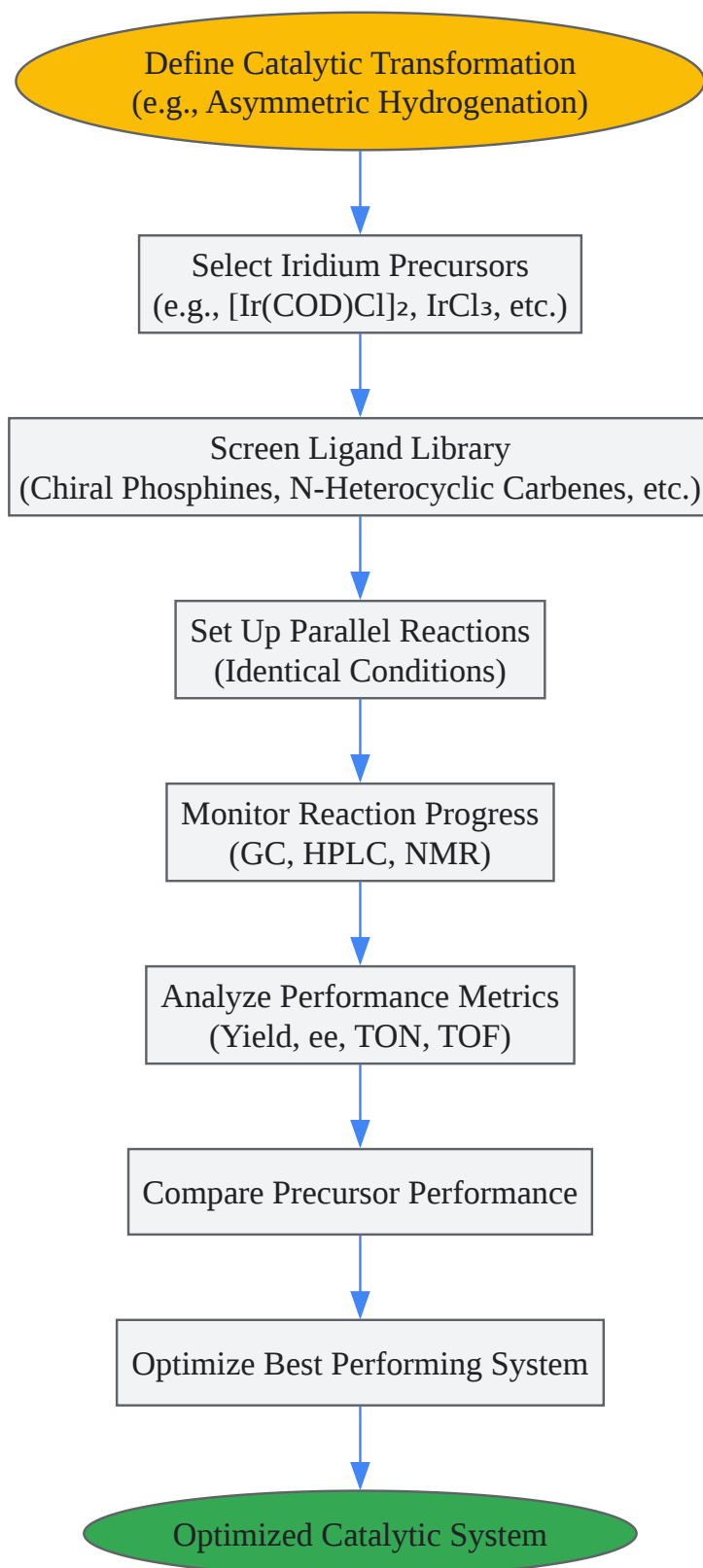
Visualizing Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.



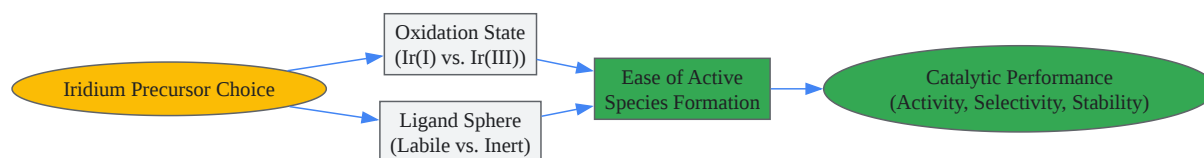
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Caption: A representative catalytic cycle for iridium-catalyzed hydrogenation.



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Caption: A general experimental workflow for screening and comparing iridium catalyst precursors.



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Caption: Logical relationship between iridium precursor choice and catalytic performance.

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References

- 1. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
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